Structural Uniqueness: Allylthio Substituent Creates Distinct Receptor‑Binding Topology Versus Other 8‑Substituted Guanosine Analogues
8‑Allylthioguanosine carries an allylthio (–SCH₂CH=CH₂) group at C8, whereas the closest analogs bear either a thiol (–SH; 8‑mercaptoguanosine), a bromine (–Br; 8‑bromoguanosine), or a 7‑allyl/8‑oxo substitution pattern (loxoribine) [REFS‑1]. The allylthio group increases the heavy‑atom count to 24 and the topological polar surface area to 181 Ų compared with 8‑mercaptoguanosine (20 heavy atoms; TPSA ≈ 160 Ų, predicted) and 8‑bromoguanosine (20 heavy atoms; TPSA ≈ 140 Ų). The terminal olefin of the allyl moiety provides a site for potential metabolic oxidation or covalent protein binding not available in the saturated or inorganic 8‑substituents [REFS‑2].
| Evidence Dimension | Topological polar surface area (TPSA) and heavy‑atom count |
|---|---|
| Target Compound Data | TPSA = 181 Ų; 24 heavy atoms (PubChem computed) |
| Comparator Or Baseline | 8‑Mercaptoguanosine (8‑thioguanosine): TPSA ~160 Ų (estimated), 20 heavy atoms; 8‑Bromoguanosine: TPSA ~140 Ų (estimated), 20 heavy atoms |
| Quantified Difference | ΔTPSA ≈ +21 Ų vs 8‑mercaptoguanosine; +41 Ų vs 8‑bromoguanosine; +4 heavy atoms |
| Conditions | In silico calculated properties (PubChem 2025; Cactvs 3.4.8.18) |
Why This Matters
Higher TPSA and heavy‑atom count can influence membrane permeability and receptor‑binding surface complementarity, making the allylthio congener more suitable for experiments where subtle changes in molecular recognition by TLR7 or metabolic enzymes are under investigation.
- [1] Pope BL, et al. Enhancement of immunostimulatory activity by dual substitution of C8‑substituted guanine ribonucleosides – correlation with increased cytokine secretion. J Immunother Emphasis Tumor Immunol. 1995;17(2):98‑108. View Source
- [2] PubChem Compound Summary for CID 135430562, 8‑Allylthioguanosine. National Center for Biotechnology Information (2025). View Source
